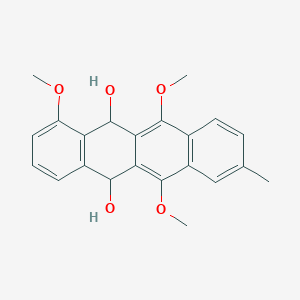
(3beta)-11-Hydroxy-17-oxoandrost-5-ene-3,7-diyl dimethyl biscarbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3beta)-11-Hydroxy-17-oxoandrost-5-ene-3,7-diyl dimethyl biscarbonate is a synthetic steroid derivative This compound is part of the androstane family, which is known for its significant biological activities The structure of this compound includes a hydroxyl group at the 11th position, a ketone group at the 17th position, and dimethyl biscarbonate groups at the 3rd and 7th positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3beta)-11-Hydroxy-17-oxoandrost-5-ene-3,7-diyl dimethyl biscarbonate typically involves multi-step organic reactions. The starting material is often a commercially available androstane derivative. The hydroxylation at the 11th position can be achieved using specific oxidizing agents under controlled conditions. The introduction of the ketone group at the 17th position may involve oxidation reactions using reagents like PCC (Pyridinium chlorochromate) or other suitable oxidants. The final step involves the formation of dimethyl biscarbonate groups at the 3rd and 7th positions, which can be accomplished using carbonate reagents under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques like chromatography to isolate the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group at the 11th position, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group at the 17th position to a hydroxyl group, altering the compound’s biological activity.
Substitution: The dimethyl biscarbonate groups can participate in substitution reactions, where the carbonate groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: PCC, KMnO4, or CrO3 for oxidation reactions.
Reducing Agents: NaBH4 or LiAlH4 for reduction reactions.
Substitution Reagents: Nucleophiles like amines or thiols for substitution reactions.
Major Products:
Oxidation Products: Ketones or carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Compounds with new functional groups replacing the carbonate groups.
Wissenschaftliche Forschungsanwendungen
(3beta)-11-Hydroxy-17-oxoandrost-5-ene-3,7-diyl dimethyl biscarbonate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other steroid derivatives.
Biology: Studied for its potential effects on cellular processes and hormone regulation.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (3beta)-11-Hydroxy-17-oxoandrost-5-ene-3,7-diyl dimethyl biscarbonate involves its interaction with specific molecular targets in the body. The hydroxyl and ketone groups allow it to bind to steroid receptors, influencing gene expression and cellular functions. The compound may also interact with enzymes involved in steroid metabolism, modulating their activity and affecting hormone levels.
Vergleich Mit ähnlichen Verbindungen
Testosterone: A natural steroid hormone with similar structural features but different functional groups.
Androstenedione: A precursor to testosterone with a similar androstane backbone.
DHEA (Dehydroepiandrosterone): Another steroid hormone with a similar structure but different biological activity.
Uniqueness: (3beta)-11-Hydroxy-17-oxoandrost-5-ene-3,7-diyl dimethyl biscarbonate is unique due to its specific functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential therapeutic effects make it a valuable compound in scientific research.
Eigenschaften
CAS-Nummer |
537718-13-1 |
|---|---|
Molekularformel |
C23H32O8 |
Molekulargewicht |
436.5 g/mol |
IUPAC-Name |
[(3S,7R,8S,9S,10R,11R,13S,14S)-11-hydroxy-3-methoxycarbonyloxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-7-yl] methyl carbonate |
InChI |
InChI=1S/C23H32O8/c1-22-8-7-13(30-20(26)28-3)9-12(22)10-16(31-21(27)29-4)18-14-5-6-17(25)23(14,2)11-15(24)19(18)22/h10,13-16,18-19,24H,5-9,11H2,1-4H3/t13-,14-,15+,16-,18+,19-,22-,23-/m0/s1 |
InChI-Schlüssel |
MQMSLWPZFXEAHE-NMVVZMBUSA-N |
Isomerische SMILES |
C[C@]12CC[C@@H](CC1=C[C@@H]([C@@H]3[C@@H]2[C@@H](C[C@]4([C@H]3CCC4=O)C)O)OC(=O)OC)OC(=O)OC |
Kanonische SMILES |
CC12CCC(CC1=CC(C3C2C(CC4(C3CCC4=O)C)O)OC(=O)OC)OC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Phosphoramidic dichloride, [(cyclohexylamino)carbonyl]-](/img/structure/B12581759.png)
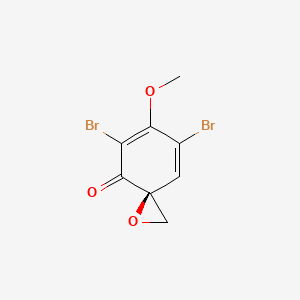
![1H-Isoindole-1,3(2H)-dione, 2-[2-(2-iodoethoxy)ethyl]-](/img/structure/B12581776.png)
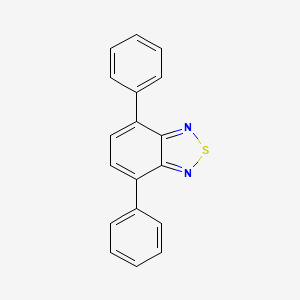
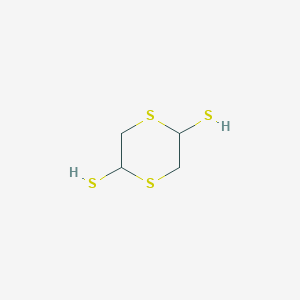

![1-Pyrrolidinecarboxamide, 2-[4-(1-methylethoxy)phenyl]-5-oxo-](/img/structure/B12581792.png)
![Benzenecarbothioic acid, 4-[(trimethylsilyl)ethynyl]-, S-2-pyridinyl ester](/img/structure/B12581799.png)
![3-Pyridinecarboxamide, N-[[4-(hydroxymethyl)phenyl]methyl]-](/img/structure/B12581805.png)
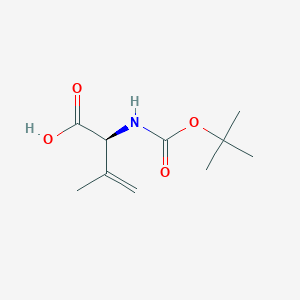
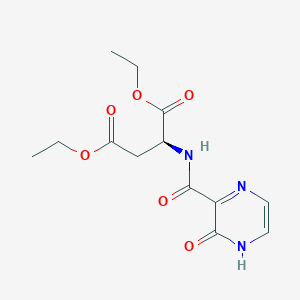
![2-[3-(4-Chlorophenyl)sulfinyl-2,5-dimethylindol-1-yl]acetic acid](/img/structure/B12581834.png)
